

Application Notes and Protocols for Lysosome Staining Using 4-Nitro-7-piperazinobenzofurazan

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Compound of Interest

Compound Name: 4-Nitro-7-piperazinobenzofurazan

Cat. No.: B162425

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Introduction

4-Nitro-7-piperazinobenzofurazan, also known as NBD-PZ, is a fluorescent probe utilized for the visualization and tracking of lysosomes in live cells. This compound belongs to the nitrobenzoxadiazole (NBD) family of fluorophores, which are characterized by their sensitivity to the local environment. The presence of the piperazine moiety, a weak base, confers lysosomotropic properties to the molecule. This allows for its accumulation within the acidic environment of lysosomes through an ion-trapping mechanism. Upon accumulation, the probe exhibits enhanced fluorescence, enabling the selective staining and imaging of these organelles. These application notes provide a detailed protocol for the use of **4-Nitro-7-piperazinobenzofurazan** in lysosome staining for live-cell imaging applications.

Mechanism of Action

The selective accumulation of **4-Nitro-7-piperazinobenzofurazan** within lysosomes is a passive process driven by the pH gradient between the neutral cytoplasm (pH ~7.2) and the acidic lumen of the lysosome (pH ~4.5-5.0).^{[1][2]} The piperazine group of the molecule has a pKa value that allows it to be protonated in acidic environments. In its unprotonated, neutral form, the probe can freely cross cellular membranes, including the plasma membrane and the lysosomal membrane. Once inside the acidic lysosome, the piperazine moiety becomes protonated, rendering the molecule charged and membrane-impermeable.^{[2][3][4]} This

process, known as ion trapping, leads to a high concentration of the fluorescent probe within the lysosomes.[\[2\]](#)[\[3\]](#)[\[4\]](#)

The fluorescence of many NBD derivatives is sensitive to the polarity of their environment.[\[5\]](#) The accumulation and potential interaction with the lysosomal membrane and its components can lead to a significant increase in the fluorescence quantum yield of **4-Nitro-7-piperazinobenzofurazan**, allowing for a high signal-to-noise ratio in imaging experiments.

Data Presentation

Table 1: Physicochemical and Spectroscopic Properties of **4-Nitro-7-piperazinobenzofurazan**

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₁ N ₅ O ₃	[6]
Molecular Weight	249.23 g/mol	[6]
Alternate Name	4-Nitro-7-piperazino-2,1,3-benzoxadiazole	[6]
Excitation Wavelength (λ _{ex})	~465 - 488 nm	[5] [7] [8]
Emission Wavelength (λ _{em})	~530 - 540 nm	[5] [7]
Solvent for Stock Solution	Dimethyl sulfoxide (DMSO)	[8]

Table 2: Recommended Staining Conditions (Optimization may be required)

Parameter	Recommended Range	Notes
Cell Type	Adherent or suspension mammalian cells	Protocol may need adjustment for different cell lines.
Seeding Density	50-70% confluency for adherent cells	Optimal density prevents artifacts from overgrowth or sparse plating.
Staining Concentration	1 - 10 μ M	Start with 5 μ M and optimize for your cell type and experimental conditions.
Incubation Time	15 - 60 minutes	Longer incubation may lead to non-specific staining or cytotoxicity.
Incubation Temperature	37°C	Standard cell culture conditions.
Imaging Buffer	Phenol red-free medium or HBSS	To reduce background fluorescence.

Experimental Protocols

I. Reagent Preparation

- Stock Solution Preparation:
 - Prepare a 1 mM stock solution of **4-Nitro-7-piperazinobenzofurazan** in high-quality, anhydrous dimethyl sulfoxide (DMSO).
 - Vortex thoroughly to ensure complete dissolution.
 - Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
 - Store the stock solution at -20°C, protected from light.
- Working Solution Preparation:

- On the day of the experiment, thaw an aliquot of the 1 mM stock solution.
- Dilute the stock solution in pre-warmed, phenol red-free cell culture medium or an appropriate imaging buffer (e.g., Hank's Balanced Salt Solution, HBSS) to the desired final working concentration (e.g., 5 μ M).
- It is crucial to prepare the working solution fresh for each experiment.

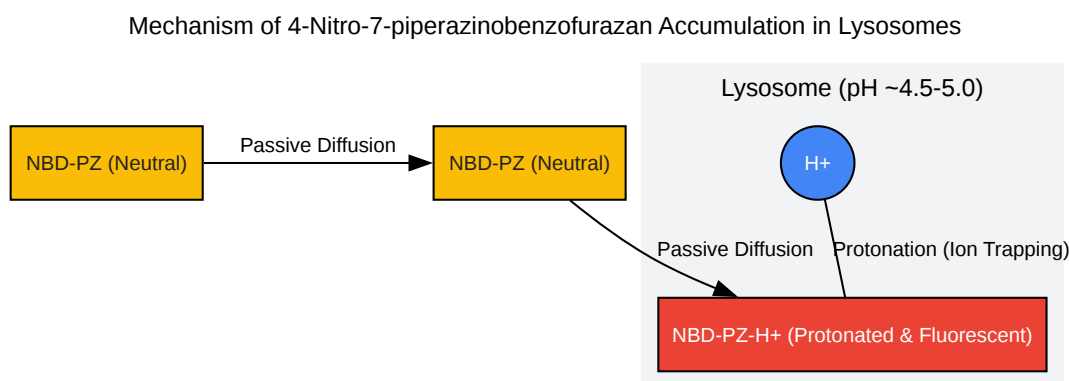
II. Live-Cell Staining Protocol

This protocol is a general guideline and may require optimization for specific cell types and experimental setups.

- Cell Seeding:
 - The day before staining, seed cells in a suitable imaging vessel (e.g., glass-bottom dishes, chambered cover glasses, or 96-well imaging plates) at a density that will result in 50-70% confluency at the time of imaging.
- Staining:
 - Aspirate the cell culture medium from the imaging vessel.
 - Wash the cells once with pre-warmed phosphate-buffered saline (PBS) or imaging buffer.
 - Add the freshly prepared working solution of **4-Nitro-7-piperazinobenzofurazan** to the cells.
 - Incubate the cells for 15-60 minutes at 37°C in a humidified incubator with 5% CO₂. The optimal incubation time should be determined empirically for each cell line.
- Washing:
 - After incubation, gently aspirate the staining solution.
 - Wash the cells two to three times with pre-warmed imaging buffer to remove any unbound probe.

- Imaging:
 - Add fresh, pre-warmed imaging buffer to the cells.
 - Proceed with imaging using a fluorescence microscope (e.g., confocal, epifluorescence) equipped with appropriate filters for the NBD fluorophore.
 - Set the excitation wavelength to approximately 488 nm and the emission detection to a range of 510-550 nm.
 - Acquire images using settings that minimize phototoxicity and photobleaching.

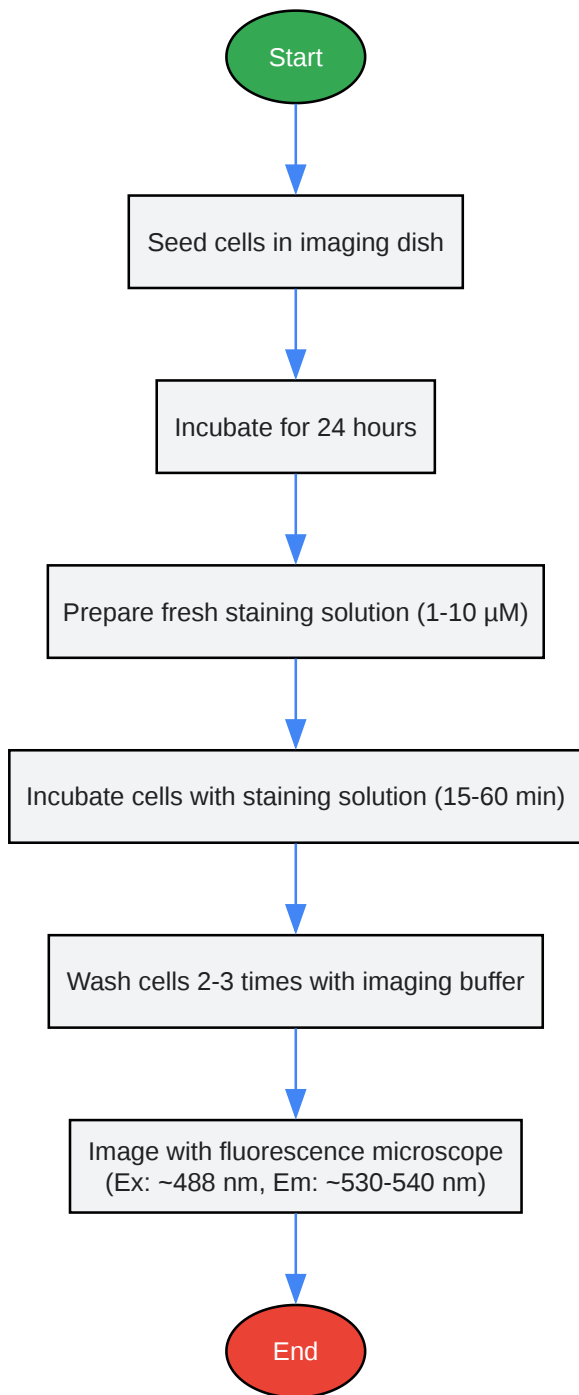
Mandatory Visualization



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Caption: Mechanism of lysosomal accumulation of **4-Nitro-7-piperazinobenzofurazan**.

Experimental Workflow for Lysosome Staining



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Caption: Experimental workflow for live-cell lysosome staining.

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